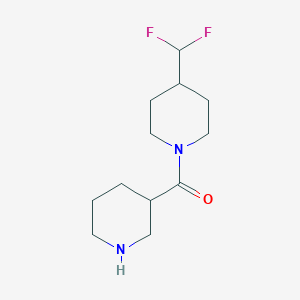

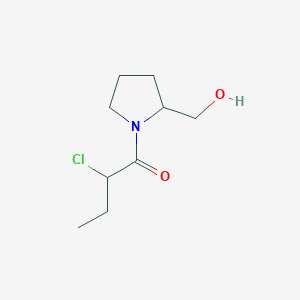

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

Übersicht

Beschreibung

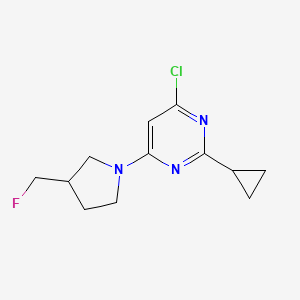

The compound “2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are found in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a hydroxymethyl group (-CH2OH), and a chloro group (-Cl) attached to a butanone moiety. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating hydroxymethyl group and the electron-withdrawing chloro group. The carbonyl group in the butanone moiety could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxymethyl and carbonyl groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Investigation

A study on the quantum-chemical calculations and thermodynamics parameters of various pyrrolidinones, including derivatives similar to 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, highlights the molecular properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. These investigations are crucial for understanding the electronic properties and reactivity of these compounds in chemical syntheses (Bouklah et al., 2012).

Pyrrole and Pyrrolidine Derivatives

Research into pyrrolidine derivatives, like this compound, covers their synthesis and utility in creating a wide range of biologically significant molecules. Pyrrolidine derivatives serve as key intermediates in the synthesis of complex natural products and drugs. They are prepared through various synthetic routes, including condensation reactions with carbonyl-containing compounds, demonstrating their versatility in organic synthesis (Anderson & Liu, 2000).

Spectroscopic Identification and Derivatization

A study on the identification and derivatization of cathinones, which include compounds structurally related to this compound, used spectroscopic techniques to examine their properties. This research underscores the importance of such compounds in forensic science, where their identification and characterization are crucial for legal and toxicological analyses (Nycz et al., 2016).

Synthetic Methodologies

In another study, the focus was on the synthesis of pyrrolidine derivatives, exploring novel synthetic routes that could enhance the efficiency and selectivity of producing these compounds. Such research provides insights into developing new methods for creating pyrrolidine-based molecules with potential applications in medicinal chemistry and drug development (Ghelfi et al., 2003).

Wirkmechanismus

Target of Action

It’s known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring are known to have diverse biological profiles .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . Additionally, this compound may bind to specific proteins, affecting their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it may modulate the activity of signaling proteins, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis . These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s activity may decrease over time due to degradation, which can impact its efficacy in biochemical assays . Additionally, long-term exposure to this compound may lead to adaptive changes in cells, affecting their response to subsequent treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization and, consequently, its biological effects

Eigenschaften

IUPAC Name |

2-chloro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(11)6-12/h7-8,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSITESAJQNQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.